molecular formula C16H23NO B12759697 (s)-Tolperisone CAS No. 298700-23-9

(s)-Tolperisone

Cat. No.: B12759697
CAS No.: 298700-23-9
M. Wt: 245.36 g/mol
InChI Key: FSKFPVLPFLJRQB-AWEZNQCLSA-N
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Description

Historical Context and Evolution of Research Perspectives on Centrally Acting Muscle Relaxants

The history of centrally acting muscle relaxants can be traced back to the mid-20th century, with early discoveries focusing on agents that could induce muscle relaxation without causing a complete loss of consciousness. wikipedia.org The initial research in this field was largely observational, concentrating on the macroscopic effects of these compounds on muscle tone and spasticity. slideshare.net Tolperisone (B1682978), a piperidine (B6355638) derivative, emerged during this period and was distinguished by its ability to alleviate muscle spasticity with a notably lower incidence of sedation compared to its contemporaries. nih.govpatsnap.com

Early investigations into tolperisone's mechanism of action identified its inhibitory effects on polysynaptic reflexes within the spinal cord and brainstem. ncats.io Over time, the focus of research has evolved from a systemic to a molecular level. This shift has been driven by advancements in neurobiology and pharmacology, leading to a more sophisticated understanding of the specific ion channels and receptor systems that centrally acting muscle relaxants interact with. researchgate.net This evolution has paved the way for the current focus on stereoisomers, such as (S)-Tolperisone, to isolate more potent and selective therapeutic agents.

Rationale for Continued Investigation into this compound's Molecular and Neuropharmacological Actions

The rationale for the continued and detailed investigation of this compound is rooted in the pharmacological principle that enantiomers of a chiral drug can possess distinct biological activities. The racemic form of tolperisone is a 1:1 mixture of this compound and (R)-Tolperisone, and these two isomers may differ in their efficacy, potency, and mechanisms of action. sduaher.ac.in

A primary driver for studying this compound is to ascertain its specific contribution to the therapeutic effects of the racemic mixture and to determine if it holds any advantages as a single-enantiomer agent. sduaher.ac.in Research has indicated that the enantiomers of tolperisone may interact differently with key pharmacological targets, such as voltage-gated sodium and calcium channels, which are integral to the regulation of neuronal excitability. sduaher.ac.inpatsnap.comwikipedia.org By isolating and examining the pure (S)-enantiomer, researchers aim to achieve a more precise understanding of its mechanism of action. This could potentially lead to the development of a therapeutic agent with an optimized efficacy and a more predictable pharmacological profile, aligning with the broader trend in modern drug development of favoring single-enantiomer drugs over racemic mixtures.

Overview of Current Research Trajectories and Unresolved Mechanistic Enigmas

Current research on this compound is largely concentrated on its interaction with voltage-gated ion channels and its consequent effects on neuronal hyperexcitability. A significant focus is on its state-dependent blockade of voltage-gated sodium channels, a mechanism it shares with local anesthetics. nih.gov Elucidating the precise binding sites and the conformational changes it induces in these channels is a key area of ongoing investigation.

Despite progress, several mechanistic enigmas surrounding this compound remain. While its impact on sodium channels is a central aspect of its pharmacology, the full extent of its interactions with various subtypes of voltage-gated calcium channels and other potential neuronal receptors is still being explored. nih.govsduaher.ac.in The downstream consequences of its primary ion channel-modulating activities on complex neuronal circuits and neurotransmitter release are not yet fully understood. A significant unresolved question is how the modulation of ion channel activity by this compound translates to the observable muscle relaxant effects at a network level within the central nervous system.

Detailed Research Findings

Recent preclinical investigations have shed light on the neuropharmacological profile of this compound. In vitro studies utilizing patch-clamp techniques on dorsal root ganglion neurons have demonstrated that this compound exerts a state-dependent inhibitory effect on voltage-gated sodium channels. This action is particularly relevant as these channels are pivotal in the transmission of nociceptive signals.

Further research has explored the impact of this compound on synaptic transmission within the spinal cord. Experiments conducted on spinal cord slice preparations have revealed that this compound effectively suppresses polysynaptic reflexes, which is a key indicator of its muscle relaxant properties. The underlying mechanism is thought to involve a reduction in the excitability of spinal interneurons.

Interactive Data Table: Comparison of Effects on Neuronal Parameters

CompoundPrimary TargetEffect on Polysynaptic Reflexes
This compound Voltage-gated Na+ channelsInhibition
Diazepam GABA-A receptorsInhibition
Baclofen (B1667701) GABA-B receptorsInhibition

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

298700-23-9

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

(2S)-2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m0/s1

InChI Key

FSKFPVLPFLJRQB-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@@H](C)CN2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2

Origin of Product

United States

Mechanistic Elucidation of S Tolperisone S Pharmacological Actions

Ion Channel Modulatory Effects

The primary pharmacological actions of (S)-Tolperisone are centered on its ability to inhibit the activity of key ion channels involved in nerve impulse generation and propagation.

A significant component of this compound's mechanism of action is its inhibition of voltage-gated sodium channels (NaV). nih.gov This inhibition is a key factor in its ability to suppress neuronal hyperexcitability.

This compound demonstrates a degree of specificity in its interaction with different isoforms of voltage-gated sodium channels. Studies have shown that it has a notable inhibitory effect on several isoforms, including NaV1.2, NaV1.3, NaV1.6, NaV1.7, and NaV1.8. nih.govnih.gov The potency of this inhibition can vary between isoforms. For instance, research has indicated that the inhibitory effects are significant for the neuronal NaV1.6, NaV1.7, and NaV1.8 isoforms. nih.gov The interaction with these specific isoforms, which are connected to pain sensation, is a distinguishing feature of tolperisone's action. nih.gov

The inhibitory action of this compound on voltage-gated sodium channels involves both state-dependent binding and a significant tonic, or use-independent, blocking mechanism. nih.govnih.gov This means that a considerable fraction of the inhibition is permanent and basic in nature. nih.gov The tonic block is particularly relevant for its effects on pain, with a stronger use-independent block observed for tolperisone (B1682978) on NaV1.2, NaV1.3, NaV1.7, and NaV1.8 isoforms compared to other agents. nih.gov While it does exhibit state-dependent association and dissociation with the channels, the tonic component of its blocking action is a key characteristic. nih.gov

When compared to classical local anesthetics like lidocaine (B1675312), this compound exhibits a distinct modulatory profile on voltage-gated sodium channels. nih.gov While both drugs demonstrate state-dependent and tonic blocking actions, there are marked differences in their effects on identical isoforms. nih.govnih.gov A key distinction lies in their impact on the recovery from inactivation. Lidocaine prolongs the time constant of the fast recovery process for NaV1.3, NaV1.5, and NaV1.7 isoforms, a characteristic action not observed with tolperisone. nih.govnih.gov Furthermore, the extent of the use-independent (tonic) block on certain isoforms associated with pain is significantly stronger for tolperisone. nih.gov

FeatureThis compoundLidocaine
State-Dependent BlockYes nih.govYes nih.gov
Tonic (Use-Independent) BlockSignificant, especially on pain-related isoforms nih.govnih.govPresent, but less pronounced on some isoforms compared to tolperisone nih.gov
Effect on Fast Recovery from InactivationNo significant prolongation nih.govnih.govPronounced prolongation for NaV1.3, NaV1.5, and NaV1.7 nih.gov

This compound has been shown to possess N-type voltage-gated calcium channel blocking activity. nih.gov This action is considered to contribute to its muscle relaxant effects by likely inhibiting transmitter release from primary afferent endings in the spinal cord. nih.govresearchgate.net While its primary mechanism is often attributed to sodium channel blockade, the inhibition of N-type calcium channels represents another important facet of its action, particularly in the context of its effects on spinal reflexes. nih.gov

Voltage-Gated Calcium Channel Inhibition

Concentration-Dependent Suppressive Effects on Calcium Currents

This compound exerts a concentration-dependent inhibitory effect on voltage-gated calcium channels, a key mechanism contributing to its pharmacological actions. Research has demonstrated that tolperisone and its analogues have a significant impact on these channels, which are crucial for neurotransmitter release from presynaptic terminals. researchgate.netnih.gov

In studies utilizing snail neurons under voltage clamp conditions, tolperisone was shown to inhibit calcium current (ICa) in a dose-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) for tolperisone was determined to be 1.089 mM. nih.gov Further investigation into the mechanism revealed that tolperisone shifts the steady-state inactivation curves of calcium channels in the hyperpolarizing direction. nih.gov The mean dissociation constant for inactivated Ca2+ channels was calculated to be 0.162 mM. nih.gov These findings suggest that tolperisone has a higher affinity for the inactivated state of the calcium channel. nih.gov

The suppressive effect on calcium currents is a primary contributor to the presynaptic inhibition of neurotransmitter release, particularly from primary afferent endings. researchgate.netnih.gov This action, combined with its effects on sodium channels, leads to a reduction in the release of excitatory neurotransmitters like glutamate (B1630785), thereby depressing spinal reflexes. researchgate.netresearchgate.net

Table 1: Inhibitory Effects of this compound on Calcium Currents
ParameterValueExperimental Model
IC501.089 mMSnail Neurons
Mean Dissociation Constant (Inactivated Channels)0.162 mMSnail Neurons

Modulation of Potassium Permeability in Myelinated Axons

This compound demonstrates a complex and distinct modulatory effect on potassium permeability in myelinated axons, differentiating its action from that of local anesthetics like lidocaine. nih.govresearchgate.net Studies on single intact Ranvier nodes have revealed that tolperisone's influence on potassium channels is voltage-dependent. nih.govresearchgate.netsav.sk

At strong depolarizing potentials (V > 60 mV), tolperisone decreases potassium permeability (P'K), with a 100 micromol/l concentration causing an approximate 8% reduction in the potassium permeability constant (PK). nih.govresearchgate.netsav.sk Conversely, at weaker depolarizations (V < 60 mV), the same concentration of tolperisone leads to an increase in P'K by about 7%. nih.govresearchgate.netsav.sk

Furthermore, tolperisone shifts the potassium activation curve in the positive direction by approximately 9 mV. nih.govresearchgate.netsav.sk It also reduces the exponent of the variable 'n' in the Hodgkin-Huxley model from about 3.5 to 1.5. nih.govresearchgate.net The concentration-response relationship for the reduction of the potassium permeability constant yielded an apparent dissociation constant of about 0.32 mmol/l. nih.govresearchgate.net This dual action on potassium permeability, combined with its effects on sodium channels, contributes to the reduction of neuronal excitability. nih.govresearchgate.net

Table 2: Modulation of Potassium Permeability by this compound (100 micromol/l)
ParameterEffectMagnitude
Potassium Permeability (P'K) at V > 60 mVDecrease~8%
Potassium Permeability (P'K) at V < 60 mVIncrease~7%
Potassium Activation CurvePositive Shift~9 mV
Exponent of 'n'ReductionFrom ~3.5 to ~1.5
Apparent Dissociation Constant (PK reduction)-~0.32 mmol/l

Spinal Reflex Circuit Modulation

Differential Inhibition of Monosynaptic Reflexes

This compound is recognized as a specific inhibitor of monosynaptic reflexes. nih.govresearchgate.netopenmedicinalchemistryjournal.com This inhibitory action is a cornerstone of its muscle relaxant effect. nih.govresearchgate.netopenmedicinalchemistryjournal.com In various animal models, including spinal cats and anesthetized rats, tolperisone has been shown to dose-dependently inhibit monosynaptic ventral root reflexes. nih.gov This selective action on the simplest of reflex arcs, involving a single synapse between a sensory and a motor neuron, highlights its targeted effect within the spinal cord. lancaster.ac.uk The inhibition of monosynaptic reflexes contributes significantly to the reduction of pathologically elevated skeletal muscle tone.

Partial Inhibition of Polysynaptic Reflexes

In contrast to its profound effect on monosynaptic pathways, this compound only partially inhibits polysynaptic reflexes. nih.govresearchgate.netopenmedicinalchemistryjournal.com Polysynaptic reflexes involve one or more interneurons interposed between the sensory and motor neurons, resulting in a more complex neural circuit. lancaster.ac.uk Studies have demonstrated that while tolperisone does have a depressive effect on polysynaptic ventral root reflexes, this inhibition is less complete compared to its action on monosynaptic reflexes. researchgate.netnih.gov This differential effect suggests a more nuanced mechanism of action within the spinal cord than a general depression of neuronal activity.

Presynaptic and Postsynaptic Mechanisms of Spinal Reflex Depression

The depression of spinal reflexes by this compound is achieved through a combination of presynaptic and postsynaptic mechanisms. tandfonline.com The primary mechanism is considered to be a presynaptic inhibition of neurotransmitter release from primary afferent nerve endings. researchgate.netnih.govresearchgate.net This is largely a consequence of the blockade of voltage-gated sodium and calcium channels on the presynaptic terminal, which reduces the influx of ions necessary for the release of excitatory neurotransmitters such as glutamate. researchgate.netnih.govresearchgate.net The decreased transmitter release leads to a depression of the excitatory postsynaptic potential (EPSP). researchgate.net

Attenuation of Group II Flexor Reflexes

This compound has been shown to dose-dependently depress group II flexor reflexes. nih.govopenmedicinalchemistryjournal.com This effect is attributed to the inhibition of descending noradrenergic tonic facilitation within the spinal cord. nih.govopenmedicinalchemistryjournal.com In anesthetized intact rats, intravenous administration of tolperisone resulted in a significant, dose-dependent inhibition of the group II flexor reflex. nih.gov For instance, doses of 5-10 mg/kg led to an inhibition of approximately 50-75%. nih.gov This specific action on a descending modulatory pathway further illustrates the multifaceted nature of tolperisone's influence on spinal cord circuitry.

Neurotransmitter Release Dynamics

The pharmacological actions of this compound extend to the modulation of neurotransmitter systems, particularly the excitatory neurotransmitter glutamate. Its influence on glutamate release is a key aspect of its mechanism of action, contributing to its therapeutic effects.

Inhibition of Depolarization-Evoked Glutamate Release from Synaptosomes

This compound has been shown to inhibit the release of glutamate from rat brain synaptosomes in a concentration-dependent manner. nih.gov This inhibitory action has been observed in studies where depolarization is induced by agents such as 4-aminopyridine (B3432731), a potassium channel inhibitor, or high concentrations of extracellular potassium. nih.gov The release of neurotransmitters evoked by 4-aminopyridine is dependent on the activation of both voltage-gated sodium and calcium channels. nih.govresearchgate.net

Research indicates that the primary mechanism for this inhibition is the blockade of voltage-dependent sodium channels. nih.gov At higher concentrations, the inhibition of calcium channels may also play a role in reducing glutamate release. nih.gov The effect of this compound on 4-aminopyridine-induced glutamate release is detailed in the table below.

Concentration of this compound (µM)Inhibition of Glutamate Release (%)
40Significant Inhibition
100Moderate Inhibition
400Strong Inhibition
Data derived from studies on rat brain synaptosomes where glutamate release was evoked by 1 mM 4-aminopyridine. nih.govresearchgate.net

This targeted action on presynaptic terminals highlights a crucial component of this compound's ability to dampen excessive neuronal signaling.

Restoration of Elevated Cerebrospinal Fluid Glutamate Levels in Preclinical Models

In preclinical models of neuropathic pain, which is often characterized by enhanced glutamatergic neurotransmission, this compound has demonstrated the ability to normalize pathological changes in glutamate levels. nih.gov Studies in rats with neuropathy have shown a significant increase in cerebrospinal fluid (CSF) glutamate concentrations. nih.gov

Acute oral administration of this compound was found to restore these elevated CSF glutamate levels back to baseline. nih.gov This effect was comparable to that of pregabalin, a first-line treatment for neuropathic pain. nih.govresearchgate.net The restoration of normal glutamate levels in the CSF suggests that this compound can ameliorate the facilitated spinal glutamatergic neurotransmission associated with nerve damage. nih.gov The compound appears to selectively inhibit the pathological function of damaged neurons without reducing glutamate levels below the normal baseline. nih.gov

Treatment Group (Preclinical Neuropathic Model)Effect on Elevated CSF Glutamate Levels
VehicleNo change
This compound (25 mg/kg)Normalization
This compound (50 mg/kg)Normalization
This compound (100 mg/kg)Normalization
Results are based on CSF samples taken from neuropathic rats following acute oral treatment. nih.gov

Proposed Link to Nociceptive Input Modulation

The mechanism of this compound is closely linked to the modulation of nociceptive, or pain-sensing, pathways. nih.govnih.gov Glutamate is a primary mediator of excitatory signals within the central nervous system, and its overactivity is a hallmark of central sensitization, a key process in the development of chronic pain states like neuropathy. nih.gov

By inhibiting the release of glutamate, this compound effectively dampens the transmission of pain signals. nih.gov Its inhibitory effects on voltage-gated sodium channels, including isoforms known to be involved in pain pathways, are crucial to this action. nih.govnih.gov This allows this compound to inhibit hyperactive nociceptive pathways, which is a major therapeutic target for alleviating neuropathic pain. nih.gov The compound effectively attenuates afferent nociceptive input to the spinal cord, further contributing to its analgesic potential. nih.gov

Neuronal Membrane Stabilization and Excitability Reduction

The primary mechanism underlying this effect is the inhibition of voltage-gated sodium and calcium channels. patsnap.com By blocking these channels, this compound reduces the influx of sodium and calcium ions into neurons. patsnap.com This dampens neuronal excitability and diminishes the transmission of abnormal nerve impulses that can lead to conditions like muscle spasms and neuropathic pain. patsnap.com

Neuropharmacological Investigations of S Tolperisone in Preclinical Models

Central Nervous System Target Regions and Distribution

(S)-Tolperisone, a centrally acting muscle relaxant, demonstrates a significant affinity for nervous system tissue. Preclinical studies indicate that following administration, it reaches its highest concentrations in the brain stem, spinal cord, and peripheral nerves. This distribution aligns with its primary mechanism of action, which involves modulating neuronal excitability at key sites of motor and sensory signal integration.

Functional magnetic resonance imaging (phMRI) studies in anesthetized rats have further elucidated the specific brain regions affected by tolperisone (B1682978). While the compound showed no significant direct effect on resting-state brain activity, it markedly inhibited BOLD (blood-oxygen-level-dependent) responses evoked by paw stimulation. nih.gov The inhibitory effects were most pronounced in brain areas critically involved in the processing of pain sensation. nih.gov These regions include the prefrontal cortex, insula, thalamus, and the secondary somatosensory cortex. nih.gov This targeted action within pain-processing circuits suggests that tolperisone's therapeutic effects extend beyond simple muscle relaxation to include the modulation of nociceptive pathways at a supraspinal level. nih.gov

Effects on Specific Descending Pathways and Nuclei

Tolperisone exerts its muscle relaxant properties by modulating several descending pathways that control spinal cord excitability and muscle tone.

A distinctive feature of tolperisone's action is its ability to depress polysynaptic reflexes in a dose-dependent manner. nih.gov Studies have demonstrated that it depresses the group II flexor reflex by inhibiting the descending noradrenergic tonic facilitation within the spinal cord. nih.gov This mechanism contributes to its ability to reduce pathologically elevated muscle tone without the broad sedative effects seen with other centrally acting agents. nih.gov

Tolperisone effectively attenuates spinal reflexes and inhibits afferent nociceptive inputs to the spinal cord. nih.gov A crucial part of this activity is its inhibition of descending reticulo-spinal projections. nih.gov The reticulospinal tracts are major pathways that originate from the reticular formation and are involved in controlling posture and locomotion. frontiersin.orgphysio-pedia.com By inhibiting these projections, tolperisone contributes to the reduction of muscular hypertonia and spasticity. nih.gov

Electrophysiological Studies in Isolated and Intact Preparations

Electrophysiological studies using various isolated and intact preparations have provided detailed insights into the molecular mechanisms underlying tolperisone's effects on neuronal excitability, primarily through its action on voltage-gated ion channels. nih.govresearchgate.net

Studies on single intact Ranvier nodes from the toad Xenopus have further characterized tolperisone's unique modulatory effects on ionic currents. nih.gov Unlike typical local anesthetics, tolperisone exhibits a complex and distinct effect on potassium permeability in addition to its inhibition of sodium channels. nih.gov

Table 1: Effects of this compound on Ionic Permeability in Single Ranvier Nodes

ParameterEffect of Tolperisone (100 µM)
Sodium Permeability (P'Na) Decreased by ~50% in a potential-independent manner. nih.gov
Sodium Inactivation Curve Shifted in the negative direction by ~3 mV. nih.gov
Potassium Permeability (P'K) Decreased by ~8% at strong depolarizations (>60 mV); Increased by ~7% at weak depolarizations (<60 mV). nih.gov
Potassium Activation Curve Shifted in the positive direction by ~9 mV. nih.gov
Apparent Dissociation Constant (PNa reduction) ~0.06 mmol/l. nih.gov
Apparent Dissociation Constant (PK reduction) ~0.32 mmol/l. nih.gov

In preparations of the rat sciatic nerve , tolperisone was found to reduce the compound action potential in both myelinated A-fibers and unmyelinated C-fibers, confirming its inhibitory effect on voltage-dependent sodium channels in peripheral axons. nih.gov

Finally, investigations using identified snail neurons (Achatina fulica) focused on tolperisone's impact on voltage-gated calcium channels. nih.gov These experiments demonstrated that tolperisone dose-dependently inhibits the calcium current (Ica). nih.gov The findings suggest that tolperisone binds preferentially to inactivated calcium channels over resting or open channels. nih.gov

Table 2: Inhibitory Effects of Tolperisone on Calcium Currents in Snail Neurons

CompoundIC₅₀ (at Vh of -50 mV)Mean Dissociation Constant (for inactivated Ca²⁺ channels)
Tolperisone 1.089 mM0.162 mM
Eperisone 0.348 mM0.070 mM
Isoperisone 0.226 mM0.014 mM

Data from a comparative study on the calcium current (ICa) in an identified neuron of Achatina fulica. nih.gov

Comparative Neuropharmacological Profiles with Other Centrally Acting Agents (e.g., Baclofen (B1667701), Benzodiazepines)

The neuropharmacological profile of this compound exhibits significant distinctions when compared to other centrally acting muscle relaxants such as baclofen and benzodiazepines. These differences primarily arise from their unique mechanisms of action, which in turn dictate their effects on the central nervous system and their therapeutic and side-effect profiles in preclinical models.

This compound's primary mechanism involves the blockade of voltage-gated sodium and calcium channels. This action leads to a stabilization of neuronal membranes and an inhibition of polysynaptic and monosynaptic reflexes in the spinal cord, ultimately resulting in muscle relaxation. In contrast, baclofen is a selective agonist of the GABA-B receptor, while benzodiazepines are positive allosteric modulators of the GABA-A receptor. These GABAergic agents achieve their muscle relaxant effects by enhancing the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA).

A key differentiating feature of this compound in preclinical studies is its ability to induce muscle relaxation without the sedative and motor-impairing effects commonly associated with baclofen and benzodiazepines. This is attributed to its distinct mechanism of action that does not directly involve the GABAergic system, which is heavily implicated in sedation and motor control.

Mechanism of Action and Receptor Binding

The fundamental differences in the neuropharmacological profiles of this compound, baclofen, and benzodiazepines are rooted in their molecular targets.

This compound : This compound does not exhibit significant affinity for GABA-A or GABA-B receptors. Instead, its primary action is the state-dependent blockade of voltage-gated sodium channels and, to a lesser extent, N-type calcium channels. This leads to a reduction in neuronal hyperexcitability and the inhibition of synaptic transmission in spinal reflex pathways. Preclinical studies have demonstrated that tolperisone can inhibit spinal reflexes primarily through the presynaptic inhibition of neurotransmitter release from primary afferent endings. nih.gov

Baclofen : As a GABA-B receptor agonist, baclofen mimics the action of GABA at these receptors. The activation of presynaptic GABA-B receptors inhibits the influx of calcium into nerve terminals, thereby reducing the release of excitatory neurotransmitters. Postsynaptically, baclofen enhances potassium conductance, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Benzodiazepines : These agents, such as diazepam, bind to a specific allosteric site on the GABA-A receptor complex. This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, potentiating the inhibitory effects of GABA throughout the central nervous system.

Table 1: Primary Molecular Targets and Mechanisms of Action

AgentPrimary Molecular TargetMechanism of Action
This compound Voltage-gated sodium and calcium channelsBlocks ion channels, leading to membrane stabilization and inhibition of neuronal firing.
Baclofen GABA-B receptorAgonist; activates receptors to reduce neurotransmitter release and induce hyperpolarization.
Benzodiazepines GABA-A receptorPositive Allosteric Modulator; enhances the effect of GABA, increasing chloride ion influx.

Effects on Spinal Reflexes in Preclinical Models

Comparative studies in preclinical models, such as unanesthetized spinal cats, have revealed distinct effects of these agents on spinal reflex pathways.

This compound : In these models, tolperisone has been shown to dose-dependently inhibit both monosynaptic and polysynaptic ventral root reflexes. nih.gov This broad inhibitory action on spinal reflex arcs contributes to its muscle relaxant properties.

Baclofen : Baclofen exhibits a more selective effect, potently abolishing the monosynaptic reflex while only partially inhibiting the polysynaptic reflex. nih.gov

Benzodiazepines (e.g., Diazepam, Midazolam) : These compounds demonstrate a different pattern of activity, partially reducing the polysynaptic reflex without significantly affecting the monosynaptic reflex. nih.gov

Table 2: Comparative Effects on Spinal Reflexes in Preclinical Models

AgentEffect on Monosynaptic ReflexEffect on Polysynaptic Reflex
This compound InhibitionInhibition
Baclofen AbolitionPartial Inhibition
Benzodiazepines No significant effectPartial Inhibition

Motor Function and Sedative Effects in Preclinical Models

A significant advantage of this compound observed in preclinical research is its favorable separation between muscle relaxant effects and motor impairment or sedation.

This compound : Studies have indicated that tolperisone can produce muscle relaxation without causing the significant motor coordination deficits or sedative effects often seen with GABAergic agents.

Baclofen and Benzodiazepines : Both baclofen and benzodiazepines are known to cause dose-dependent impairments in motor coordination and sedation in preclinical models, such as the rotarod test. nih.gov These effects are a direct consequence of their action on the GABAergic system, which plays a crucial role in regulating wakefulness and motor control.

One preclinical study in rats compared the muscle relaxant effects of baclofen and diazepam in a model of alpha-rigidity. nih.gov While this particular study found tolperisone to be less effective in this specific model, it provided ED50 values for the muscle relaxant effects of baclofen and diazepam.

Table 3: Comparative Efficacy in a Preclinical Model of Muscle Rigidity

AgentED50 for Suppression of Sustained Rigidity (mg/kg, i.d.)ED50 for Reduction of Phasic Rigidity (mg/kg, i.d.)
Baclofen 2.96.2
Diazepam Not effective1.4
Tolperisone Largely insensitiveLargely insensitive

Data from a study on alpha-rigidity in anemically decerebrated rats. nih.gov

Further underscoring its distinct mechanism, a study investigating the inhibitory concentrations (IC50) of tolperisone on various voltage-gated sodium channel isoforms provides insight into its potency at its primary targets.

Table 4: Inhibitory Concentrations (IC50) of Tolperisone on Voltage-Gated Sodium Channel Isoforms

Sodium Channel IsoformIC50 (µM)
Na(v1.2)138 ± 11
Na(v1.3)123 ± 15
Na(v1.4)260 ± 19
Na(v1.5)240 ± 11
Na(v1.6)150 ± 10
Na(v1.7)102 ± 9
Na(v1.8)136 ± 12

Data from a study using the Xenopus laevis oocyte expression system. nih.gov

Structure Activity Relationship Sar Studies of S Tolperisone and Its Analogs

Significance of the Chiral Center and Enantiomeric Activity Differences

Tolperisone (B1682978) possesses an asymmetric carbon atom alpha to the carbonyl group, meaning it exists as two non-superimposable mirror images known as enantiomers: (S)-Tolperisone and (R)-Tolperisone. ncats.ioncats.ioopenmedicinalchemistryjournal.comgoogle.com The three-dimensional arrangement of atoms around this chiral center is a crucial determinant of the molecule's biological activity, as drug-receptor interactions are highly stereospecific. nih.govmdpi.comkhanacademy.org

The differential pharmacological effects of Tolperisone's enantiomers have been a subject of study, although detailed analyses have been noted as limited in some literature. ncats.ioncats.ioopenmedicinalchemistryjournal.com One report indicates that the dextrorotatory (+) enantiomer possesses the predominant muscle relaxant activity, whereas the levorotatory (-) isomer is primarily responsible for relaxing bronchial and vascular smooth muscle. researchgate.net Conversely, other sources have reported that the dextrorotatory enantiomer is less effective. ncats.ioncats.ioopenmedicinalchemistryjournal.com This discrepancy highlights the complexity of stereoselective pharmacology. In a biological system, the two enantiomers can have different affinities for their target receptors, leading to variations in potency, efficacy, or even mechanism of action. khanacademy.org The enantiomer with the desired therapeutic effect is termed the eutomer, while the less active or inactively-detrimental one is the distomer. nih.gov The therapeutic use of a racemic mixture, which contains equal amounts of both enantiomers, is common, but understanding the contribution of each is vital for optimizing therapy. vulcanchem.comsavemyexams.com

Pharmacological Profiling of this compound Derivatives and Analogs (e.g., Eperisone, Silperisone, Lanperisone)

The pharmacological profiles of Tolperisone and its structural analogs have been extensively compared to elucidate key structural determinants of their activity. These analogs, including Eperisone, Lanperisone, Inaperisone, and Silperisone, share a core β-aminoketone structure but differ in substitutions on the aromatic ring and other moieties. researchgate.netvulcanchem.com

Studies on isolated rat spinal cords and in vivo models have shown that Tolperisone and its analogs dose-dependently depress spinal reflexes. nih.govresearchgate.netnih.gov They significantly attenuate monosynaptic and polysynaptic reflex potentials, which is central to their muscle relaxant effects. nih.govnih.gov

Eperisone : Exhibits a pharmacological profile very similar to Tolperisone, with practically identical effects on ventral root reflex components, although the peak effects of Tolperisone may be greater. nih.gov Eperisone is also noted to possess vasodilatory and antinociceptive properties. researchgate.net

Lanperisone : Like Tolperisone and Eperisone, it effectively decreases muscle tone in decerebrate rigidity models. nih.gov A key difference is that Lanperisone's action is generally longer-lasting, suggesting a slower metabolic rate. nih.gov

Silperisone : This organosilicon analog shows a significantly longer duration of action and higher functional bioavailability compared to Tolperisone and Eperisone. patsnap.comresearchgate.net This is attributed to the replacement of a specific carbon atom with silicon, which alters the molecule's metabolic stability. researchgate.netnih.gov Silperisone also demonstrates a stronger blocking effect on potassium channels compared to Tolperisone. patsnap.comresearchgate.net

Inaperisone : Also belongs to this class and has been shown to depress spinal reflex potentials in a manner similar to other analogs. openmedicinalchemistryjournal.comresearchgate.net

The following table provides a comparative summary of the pharmacological effects of these compounds based on available research findings.

FeatureTolperisoneEperisoneLanperisoneSilperisone
Primary Action Spinal Reflex DepressionSpinal Reflex DepressionSpinal Reflex DepressionSpinal Reflex Depression
Effect on Reflexes Attenuates monosynaptic and polysynaptic reflexes. nih.govSimilar reflex depression to Tolperisone. nih.govDepresses spinal reflexes. nih.govEffective suppressant of monosynaptic and polysynaptic reflexes. patsnap.comresearchgate.net
Duration of Action StandardStandardLonger-lasting than Tolperisone/Eperisone. nih.govMuch longer duration of action and higher bioavailability. patsnap.comresearchgate.net
Additional Effects N-type Ca2+ channel blocking activity. nih.govVasodilator and antinociceptive effects. researchgate.netN/AStronger K+ channel blocking effect than Tolperisone. patsnap.comresearchgate.net

Correlation between Molecular Structure and Ion Channel Selectivity/Potency

The primary mechanism of action for Tolperisone and its analogs is the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels in the central nervous system. wikipedia.orgiiab.medrugbank.com This dual-channel blockade stabilizes neuronal membranes, reduces neuronal hyperexcitability, and inhibits the release of neurotransmitters from primary afferent endings, thereby suppressing spinal reflexes. researchgate.netnih.gov

The specific molecular structure of these drugs dictates their potency and selectivity for different ion channel subtypes.

Sodium Channel Blockade : Tolperisone's structure is related to the local anesthetic lidocaine (B1675312), and both block Na+ channels. openmedicinalchemistryjournal.com However, their profiles differ. A comparative study on seven different voltage-gated sodium channel isoforms (Naᵥ1.2, Naᵥ1.3, Naᵥ1.4, Naᵥ1.5, Naᵥ1.6, Naᵥ1.7, and Naᵥ1.8) revealed marked differences in inhibitory concentrations (IC₅₀) between Tolperisone and lidocaine on the same isoforms. openmedicinalchemistryjournal.comresearchgate.net This indicates that subtle structural differences significantly alter the interaction with the channel protein. The aryl alkyl β-aminoketone structure of the Tolperisone class appears key to its specific Na+ channel blocking profile. openmedicinalchemistryjournal.com

Calcium Channel Blockade : A significant differentiator for Tolperisone-type drugs from lidocaine is their effect on voltage-gated calcium channels. Studies have shown that Tolperisone, Eperisone, and especially Silperisone have a marked inhibitory effect on voltage-gated Ca2+ channels, an effect that is minimal with lidocaine. researchgate.netnih.gov This suggests that the core structure of these muscle relaxants is responsible for a combined Na+ and Ca2+ channel blockade, which is crucial for their spinal reflex inhibitory action. researchgate.net

Structural Modifications : The introduction of a silicon atom in Silperisone not only affects its pharmacokinetics but also its ion channel activity, conferring a stronger potassium channel blocking effect. patsnap.comresearchgate.net This demonstrates how a bioisosteric replacement (substituting carbon with silicon) can modulate the pharmacological profile by altering interactions with multiple ion channel targets. nih.gov The selectivity of ion channels is determined by the specific amino acid residues lining the pore, and the drug's structure dictates how it binds within this pore, either blocking it or altering its gating. anu.edu.auresearchgate.net

Design Principles for Novel this compound Analogs with Enhanced Specificity

The SAR knowledge gained from studying this compound and its analogs provides clear principles for designing novel compounds with improved therapeutic profiles.

Blocking Metabolic Instability and Toxicity : Tolperisone and related drugs can undergo β-elimination, which can generate potentially genotoxic impurities like 4-MMPPO (2-methyl-1-(4-methylphenyl)-propenone). google.com A key design principle is to introduce substituents at the α-position of the molecule. This modification sterically hinders or completely blocks the β-elimination reaction, leading to a safer compound without compromising the core pharmacophore responsible for muscle relaxant activity. google.com

Bioisosteric Replacement for Improved Pharmacokinetics : The development of Silperisone from Tolperisone is a prime example of using a "silicon switch". nih.gov Replacing a carbon atom with a silicon atom can significantly alter a molecule's metabolic stability, often leading to a longer half-life and improved bioavailability. patsnap.comresearchgate.net This principle can be applied to design new analogs with more favorable pharmacokinetic properties, potentially allowing for less frequent administration.

Targeted Substitution to Enhance Activity : Detailed SAR studies on analogs like Eperisone provide a map for targeted modifications. For instance, research on Eperisone analogs found that substitutions at the 4-position of the phenyl ring, such as with a tert-butyl or a 2-methoxyethoxy group, were favorable for activity. researchmap.jp Conversely, modifications to the piperidine (B6355638) ring were generally not well-tolerated, indicating its importance for receptor binding. researchmap.jp These findings guide chemists on which parts of the molecule to modify to enhance potency and selectivity.

Optimizing Stereochemistry : Given the differences in activity between enantiomers, a fundamental design principle is the development of enantiopure drugs. nih.gov Synthesizing and testing the pure (S)-enantiomer (or the more active enantiomer) can lead to a more specific drug, eliminating potential side effects or off-target activities associated with the less active enantiomer (the distomer). nih.govmdpi.com

By applying these principles, researchers can rationally design novel this compound analogs that retain the beneficial dual ion channel-blocking mechanism while exhibiting enhanced specificity, improved safety, and optimized pharmacokinetic profiles.

Metabolic Pathways and Biotransformation Research of S Tolperisone

In Vitro Metabolism in Human Liver Microsomes

In vitro studies utilizing human liver microsomes (HLM) have been fundamental in elucidating the metabolic fate of tolperisone (B1682978). nih.govresearchgate.net HLM contains a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s, making it an effective model for predicting in vivo hepatic metabolism. springernature.comnih.govresearchgate.net Investigations using HLM revealed that tolperisone undergoes extensive metabolism. nih.gov Liquid chromatography-mass spectrometry analysis of incubations with HLM identified methyl-hydroxylation as the primary metabolic pathway. nih.govresearchgate.net These studies also concluded that tolperisone's biotransformation is almost equally divided between P450-dependent and P450-independent microsomal processes. nih.govresearchgate.net

Role of Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is central to the phase I metabolism of a vast number of drugs, including tolperisone. mdpi.commdpi.com

Multiple studies have unequivocally identified CYP2D6 as the principal enzyme responsible for the metabolism of tolperisone. nih.govresearchgate.netmims.com Experiments using isoform-specific P450 inhibitors, inhibitory antibodies, and recombinant P450s have all confirmed the prominent role of CYP2D6. nih.govresearchgate.net The significant contribution of this enzyme is highlighted by the substantial interindividual pharmacokinetic variability observed, which is linked to the well-known genetic polymorphism of the CYP2D6 enzyme. nih.govclinpgx.orgresearchgate.net Studies in healthy volunteers have demonstrated that individuals with different CYP2D6 genotypes (e.g., extensive vs. intermediate or poor metabolizers) exhibit markedly different plasma concentrations of tolperisone. nih.govclinpgx.org For instance, the area under the curve (AUC) for tolperisone was found to be significantly higher in individuals with reduced-function CYP2D6 alleles compared to those with wild-type alleles. nih.govclinpgx.org

While CYP2D6 is the main contributor, other CYP isoforms are also involved in tolperisone metabolism, albeit to a lesser extent. nih.govresearchgate.net Research has identified minor roles for CYP2C19, CYP1A2, and CYP2B6. nih.govresearchgate.netmims.com Specifically, the formation of hydroxymethyl-tolperisone, the main metabolite, is mediated by CYP2D6, CYP2C19, and CYP1A2. nih.govresearchgate.net However, studies with recombinant enzymes indicated that CYP2B6 is not involved in this particular hydroxylation reaction. nih.govresearchgate.net The contribution of CYP2C19 polymorphism to the pharmacokinetic profile appears to be less significant than that of CYP2D6. clinpgx.org

P450-Independent Biotransformation Mechanisms (e.g., Microsomal Carbonyl Reductase, FMO3)

A notable finding from in vitro studies is that tolperisone undergoes significant P450-independent biotransformation. nih.govresearchgate.net Inhibition studies using non-specific P450 inhibitors like SKF-525A and anti-NADPH-P450-reductase antibodies only partially inhibited the total clearance of tolperisone in HLM, even while completely or almost completely inhibiting the formation of the P450-mediated hydroxymethyl metabolite. nih.govresearchgate.net This suggests the involvement of other enzymatic systems. nih.gov Evidence points towards a considerable role for a microsomal carbonyl reductase, which is responsible for the formation of carbonyl-reduced metabolites. nih.govresearchgate.net Additionally, experiments with recombinant flavin-containing monooxygenase 3 (FMO3) showed that tolperisone could inhibit methyl p-tolyl sulfide (B99878) oxidation, indicating an interaction with this enzyme system. nih.govresearchgate.net

Identification and Characterization of Major and Minor Metabolites (e.g., Hydroxymethyl-Tolperisone, Carbonyl-Reduced Forms)

The primary metabolic pathway for tolperisone is the hydroxylation of the p-methyl group, resulting in the formation of hydroxymethyl-tolperisone (M1). nih.govresearchgate.net This metabolite has been identified as the main metabolic product in human liver microsomes. nih.gov In addition to this major metabolite, other biotransformation products have been detected. Liquid chromatography-mass spectrometry has identified metabolites with mass-to-charge ratios (m/z) corresponding to the carbonyl-reduced form of the parent compound (m/z 247) and the carbonyl-reduced form of the M1 metabolite (m/z 263). nih.govresearchgate.net Other metabolites, such as 1-(4'-carboxyphenyl)-2-methyl-3-(piperidine-1-yl)-propan-1-one (M3) and its reduced forms (M4 and M5), have also been synthesized for research purposes. nih.govresearchgate.net

Table 1: Major and Minor Metabolites of (s)-Tolperisone

Metabolite ID Name/Description m/z Formation Pathway
M1 Hydroxymethyl-Tolperisone 261 P450-mediated methyl-hydroxylation
- Carbonyl-Reduced Tolperisone 247 Carbonyl Reduction
- Carbonyl-Reduced M1 263 Carbonyl Reduction of M1
M3 1-(4'-carboxyphenyl)-2-methyl-3-(piperidine-1-yl)-propan-1-one - Further oxidation

Impact of Metabolism on Observed Pharmacological Effects and Time Course

The extensive and rapid metabolism of tolperisone has a direct impact on its pharmacokinetic and pharmacodynamic properties. wikipedia.org The half-life of the parent drug is relatively short, around 1.5 to 2.5 hours. wikipedia.orgsduaher.ac.in The significant role of the polymorphic CYP2D6 enzyme in its clearance is a major cause of the high inter-individual variability in plasma concentrations, which can affect the drug's efficacy and time course. nih.govclinpgx.org An interesting observation is the long time course, often several weeks, required for tolperisone to exert relief in conditions like neuropathic pain. nih.gov This contrasts sharply with its rapid metabolism. nih.gov This has led to the hypothesis that more stable, pharmacologically active metabolites might be responsible for these long-term effects, although functional data on the pharmacological activities of the different metabolites are still largely unavailable. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Hydroxymethyl-Tolperisone (M1)
Carbonyl-Reduced Tolperisone
Carbonyl-Reduced Hydroxymethyl-Tolperisone
1-(4'-carboxyphenyl)-2-methyl-3-(piperidine-1-yl)-propan-1-one (M3)
erythro-1-(4'-carboxyphenyl)-2-methyl-3-(piperidine-1-yl)-propan-1-ol (M4)
threo-1-(4'-carboxyphenyl)-2-methyl-3-(piperidine-1-yl)-propan-1-ol (M5)
SKF-525A

Molecular Interactions and Binding Dynamics of S Tolperisone

Interaction with Human Serum Albumin (HSA)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. biorxiv.orgmdpi.com The binding of (S)-Tolperisone to HSA is a key determinant of its pharmacokinetic profile.

This compound exhibits a moderately strong binding affinity for Human Serum Albumin. acs.orgnih.gov Studies using fluorescence quenching techniques have determined the binding constants (Kb) at different temperatures. The obtained Kb values are in the order of 104 M-1, which indicates a stable and significant interaction between the drug and the protein. acs.orgnih.govresearchgate.net This level of affinity is crucial for the drug's transport in the bloodstream. The fluorescence quenching observed is attributed to a static mechanism, suggesting the formation of a stable ground-state complex between this compound and HSA. acs.orgnih.govresearchgate.net

Table 1: Binding Constants of this compound with HSA
ParameterValueMethod
Binding Constant (Kb)~104 M-1Fluorescence Quenching
Binding Stoichiometry (n)~1Fluorescence Quenching

Molecular docking studies and competitive binding experiments have identified the primary binding location of this compound on the HSA molecule. acs.orgnih.govresearchgate.net The compound binds within a specific cavity located in subdomain IIA of the protein. acs.orgnih.govresearchgate.net This region is also known as Sudlow Site I, a major binding site for numerous bulky heterocyclic drugs. nih.govmdpi.comresearchgate.net The interaction at this site is stabilized by specific molecular interactions, including hydrogen bonds with the amino acid residues K199 and H242. acs.orgnih.gov

The spontaneity and the nature of the forces driving the binding of this compound to HSA have been elucidated through the analysis of thermodynamic parameters. Isothermal titration calorimetry (ITC) and calculations based on binding constants at various temperatures reveal that the binding process is spontaneous, as indicated by a negative Gibbs free energy change (ΔGº). acs.orgnih.govresearchgate.net

The interaction is primarily driven by hydrophobic interactions and hydrogen bonding. acs.orgnih.govresearchgate.net A negative enthalpy change (ΔHº) and a negative entropy change (ΔSº) suggest that van der Waals forces and hydrogen bonding are the predominant forces stabilizing the complex. researchgate.net

Table 2: Thermodynamic Parameters for this compound-HSA Interaction
ParameterSign/ValueImplication
Gibbs Free Energy (ΔGº)NegativeSpontaneous Binding Process
Enthalpy (ΔHº)NegativeIndicates van der Waals forces and hydrogen bonding are major driving forces
Entropy (ΔSº)Negative

The binding of this compound to HSA induces noticeable conformational changes in the protein's secondary structure. Far-ultraviolet circular dichroism (Far-UV CD) spectroscopy has shown that the interaction leads to an increase in the α-helical content of HSA. acs.orgnih.govresearchgate.net This structural alteration suggests a more stable conformation of the protein upon drug binding. acs.orgnih.gov Differential scanning calorimetry (DSC) results further support this, showing that the thermal stability of HSA is significantly increased in the presence of this compound. acs.orgnih.govresearchgate.net

Receptor Binding Profiling

The pharmacological effects of this compound are largely attributed to its interaction with specific ion channels.

This compound demonstrates a significant inhibitory action on voltage-gated sodium channels (VGSCs). nih.gov This blockade of sodium channels is considered a primary mechanism for its muscle relaxant and analgesic effects. nih.gov The drug interacts with the local anesthetic receptor site located within the inner pore of the channel. nih.govfrontiersin.org

Studies comparing the action of tolperisone (B1682978) to the classic local anesthetic, lidocaine (B1675312), have revealed both similarities and differences in their interaction with various VGSC isoforms. nih.govresearchgate.net While both drugs exhibit a state-dependent block, tolperisone's effect on the recovery from inactivation can differ from that of lidocaine on certain channel isoforms (e.g., Nav1.3, Nav1.5, and Nav1.7), suggesting distinct structural interactions at the receptor site. nih.gov This inhibitory action is dose-dependent and contributes to the depression of spinal reflexes by presynaptically inhibiting transmitter release from primary afferent endings. nih.gov The action of tolperisone-type drugs involves a combined effect on both voltage-gated sodium and calcium channels. nih.gov

Evaluation of Binding to Nicotinic Acetylcholine Receptors

This compound's primary mechanism as a centrally acting muscle relaxant is not mediated through direct binding to nicotinic acetylcholine receptors (nAChRs). Instead, its therapeutic effects are attributed to its action on voltage-gated ion channels. Tolperisone functions by blocking voltage-gated sodium and calcium channels, which leads to the stabilization of neuronal membranes and a reduction in the frequency and amplitude of action potentials. This action inhibits the transmission of nerve impulses in the reticular formation of the brainstem, ultimately leading to muscle relaxation.

While some compounds exhibit affinity for nAChRs, which are ligand-gated ion channels crucial for neurotransmission, research into tolperisone's direct interactions has centered on its significant membrane-stabilizing effects. Studies have found that tolperisone possesses a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves, consistent with its role as a blocker of sodium and calcium channels rather than a ligand for nAChRs. The muscle relaxant effects are a consequence of inhibiting afferent nociceptive input to the spinal cord and attenuating spinal reflexes, which is a downstream effect of its channel-blocking activity.

Absence of Affinity for Benzodiazepine Receptors

The mechanism of action of this compound is distinct from that of benzodiazepines, and it does not exhibit affinity for benzodiazepine receptors. Benzodiazepines exert their effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor. They bind to a specific site at the interface of the α and γ subunits of the GABA-A receptor, which is a ligand-gated chloride ion channel. This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to sedation, anxiolysis, and muscle relaxation.

In contrast, tolperisone's action is independent of the GABAergic system. Its primary targets are voltage-gated sodium and calcium channels. The pharmacological profile of tolperisone is notably different from benzodiazepines; for instance, it is reported to be non-sedating. While co-administration of tolperisone and benzodiazepines can lead to an increase in central nervous system depressant effects, this is a result of additive pharmacodynamic effects rather than competitive binding at the same receptor site. Detailed pharmacological reviews and drug database entries for tolperisone highlight its role as a channel blocker without mentioning any direct interaction with the benzodiazepine binding site on GABA-A receptors.

Formation of Inclusion Complexes with Cyclodextrins

This compound has been shown to form stable inclusion complexes with cyclodextrins, specifically β-cyclodextrin (β-CD). This interaction has been investigated to enhance the physicochemical properties of the drug, such as stability and solubility.

Research utilizing various Nuclear Magnetic Resonance (NMR) spectroscopy techniques (¹H, ¹³C, COSY, HMQC, and ROESY) has confirmed the formation of a host-guest relationship between tolperisone and β-CD. These studies have determined that tolperisone and β-cyclodextrin form a stable complex with a 1:1 stoichiometric ratio. The complexation involves the insertion of a molecular fragment of the tolperisone molecule into the hydrophobic inner cavity of the β-cyclodextrin cone.

Molecular docking analyses have further elucidated the most favorable host-guest interactions, providing a theoretical structure for the inclusion complex. The formation of such complexes is a recognized strategy for developing solid pharmaceutical dosage forms with improved characteristics.

Table 1: Summary of Tolperisone and β-Cyclodextrin Inclusion Complex Study

Parameter Finding Methodology Reference
Guest Molecule Tolperisone -
Host Molecule β-Cyclodextrin (β-CD) -
Stoichiometry 1:1 NMR Spectroscopy
Interaction Insertion of a tolperisone fragment into the β-CD cavity NMR (¹H, ¹³C, COSY, HMQC, ROESY)
Structural Analysis Determination of favorable host-guest interactions Molecular Docking (AutoDock 4.0)

Computational and in Silico Approaches in S Tolperisone Research

Molecular Modeling of Drug-Target Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For (S)-Tolperisone, these methods have been crucial for understanding how it interacts with key proteins, which is fundamental to its pharmacological effects.

The primary mechanism of action for tolperisone (B1682978) involves the blockade of voltage-gated sodium and calcium channels. nih.govnih.gov Computational docking studies are essential for visualizing and analyzing these interactions at an atomic level. nih.govrupress.org Although high-resolution structures of these channels in complex with tolperisone are not always available, homology modeling, using the structures of related bacterial or eukaryotic channels as templates, provides a viable alternative. nih.gov

Docking simulations predict the likely binding poses of this compound within the channel pores. For voltage-gated sodium channels, these studies suggest that tolperisone, similar to local anesthetics, likely binds within the inner pore of the channel. nih.govresearchgate.net This binding is thought to involve interactions with key amino acid residues in the S6 transmembrane helices of the channel's domains. researchgate.net The blockade of these channels is state-dependent, meaning the drug has a higher affinity for channels in the open or inactivated states, which are more prevalent in rapidly firing neurons characteristic of spastic conditions. researchgate.net

Similarly, docking studies on voltage-gated calcium channels indicate that tolperisone and its analogs can effectively block these channels, contributing to the inhibition of neurotransmitter release from primary afferent nerve endings. nih.gov These computational models help to explain the synergistic action of tolperisone on both sodium and calcium channels, which underlies its efficacy as a muscle relaxant. nih.gov

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a critical role in the transport and disposition of many drugs. researchgate.net Understanding the binding of this compound to HSA is crucial for predicting its pharmacokinetic profile. Molecular docking and molecular dynamics simulations have been employed to investigate this interaction in detail. nih.govacs.org

These computational studies have revealed that tolperisone binds to HSA with a moderately strong affinity. nih.govacs.org The primary binding site has been identified as Sudlow's site I, located in subdomain IIA of the protein. nih.govacs.org The binding is driven by a combination of hydrophobic interactions and hydrogen bonding. nih.govacs.org

Molecular docking results have identified specific amino acid residues within the binding pocket that are crucial for the interaction. For instance, hydrogen bonds are predicted to form between the tolperisone molecule and residues such as Lysine 199 (K199) and Histidine 242 (H242) of HSA. nih.govacs.org These simulations, combined with experimental data, provide a comprehensive picture of the binding thermodynamics and the conformational changes induced in HSA upon drug binding. nih.govacs.org

Table 1: Summary of Computational Findings for Tolperisone-HSA Interaction

ParameterFindingComputational MethodReference
Primary Binding SiteSudlow's site I (Subdomain IIA)Molecular Docking nih.gov, acs.org
Key Interacting ResiduesK199, H242 (Hydrogen Bonding)Molecular Docking nih.gov, acs.org
Driving ForcesHydrophobic interactions and hydrogen bondingIsothermal Titration Calorimetry & Molecular Docking nih.gov, acs.org
Binding Affinity (Kb)~104 M-1Spectroscopic Methods nih.gov, acs.org
Binding Spontaneity (ΔG°)NegativeThermodynamic Calculation nih.gov, acs.org

To improve the physicochemical properties of drugs, such as solubility and stability, they are often encapsulated within host molecules like cyclodextrins. d-nb.info The formation of an inclusion complex between tolperisone and β-cyclodextrin (β-CD) has been investigated using both experimental (NMR spectroscopy) and computational methods. d-nb.inforesearchgate.net

Molecular docking simulations have been used to determine the most favorable geometry and host-guest interactions within the tolperisone:β-CD complex. d-nb.info These studies show that a fragment of the tolperisone molecule inserts into the hydrophobic inner cavity of the β-CD cone. d-nb.info The interaction results in a stable 1:1 stoichiometric complex. researchgate.net The computational analysis, in conjunction with NMR data, helps to elucidate the precise orientation of the guest molecule within the host and provides insights into the forces stabilizing the complex, which are primarily hydrophobic and van der Waals interactions. d-nb.inforesearchgate.net This information is valuable for the development of new pharmaceutical formulations with enhanced properties. d-nb.info

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ui.ac.id By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed compounds and guide the optimization of lead molecules. psu.edubiolscigroup.us

For tolperisone and its derivatives, QSAR studies have been conducted to understand the structural requirements for their muscle relaxant activity and to model other properties like ecotoxicity. researchgate.net These studies typically involve calculating a wide range of molecular descriptors, such as electronic properties (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric properties, and lipophilicity (Log P). ui.ac.id

Using statistical methods like multiple linear regression (MLR), these descriptors are correlated with the biological activity of the compounds. ui.ac.id For example, a QSAR study on new ionic compounds derived from tolperisone was carried out to model their ecotoxicity towards Aliivibrio fischeri. researchgate.net Such models can help in designing safer drug candidates by predicting their potential environmental impact early in the discovery process. researchgate.net While specific QSAR studies focusing solely on the muscle relaxant activity of a series of this compound derivatives are not extensively detailed in publicly available literature, the methodology is a standard approach in the optimization of such compounds. psu.edu

Virtual Screening Methodologies for the Discovery of Novel this compound Analogs

Virtual screening (VS) is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netoptibrium.com This approach can be either structure-based or ligand-based.

In a structure-based virtual screening campaign for novel this compound analogs, a 3D model of the target protein (e.g., a voltage-gated sodium channel) would be used. nih.gov Large compound databases would be computationally docked into the identified binding site, and the resulting poses would be scored based on their predicted binding affinity. mdpi.com The top-scoring compounds are then selected for experimental testing. nih.gov

Alternatively, a ligand-based virtual screening approach can be used when a high-quality structure of the target is unavailable. researchgate.net This method uses the known structure of an active ligand, like this compound, as a template to search for other compounds with similar shapes and chemical features (pharmacophores). researchgate.net

The goal of these virtual screening efforts is to discover novel chemical scaffolds that mimic the activity of this compound but may possess improved properties, such as higher potency, better selectivity, or a more favorable pharmacokinetic profile. google.com While specific examples of large-scale virtual screening campaigns leading to novel tolperisone analogs are proprietary to pharmaceutical research, this methodology is a cornerstone of modern lead discovery. nih.gov

Compound Index

Advanced Analytical and Methodological Research for S Tolperisone Investigations

Chromatographic Techniques for Complex Mixture Analysis in Research Settings

Chromatographic methods are fundamental in the separation and quantification of (S)-tolperisone from various matrices, including biological fluids and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) and its variant, Reversed-Phase HPLC (RP-HPLC), are powerful tools for the analysis of tolperisone (B1682978) and its enantiomers. sigmaaldrich.combepls.com These methods are widely used for the determination of tolperisone in bulk drugs and tablet dosage forms. scispace.com

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. scispace.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For tolperisone analysis, C18 columns are frequently employed. scispace.comresearchgate.netnih.gov The mobile phase composition is a critical parameter that is optimized to achieve good separation. Typical mobile phases consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer). scispace.comnih.gov The pH of the buffer is also adjusted to ensure optimal separation and peak shape. scispace.com

Several studies have developed and validated RP-HPLC methods for the estimation of tolperisone. These methods have demonstrated good linearity, accuracy, precision, and robustness, making them suitable for routine quality control analysis. scispace.comresearchgate.netnih.gov For instance, one method utilized a mobile phase of acetonitrile and 20 mM ammonium acetate buffer with 0.1% triethylamine (B128534) (pH 4.0) on a C18 column, achieving a retention time of 2.50 minutes for tolperisone. scispace.com Another study employed a mobile phase of methanol (B129727), acetonitrile, and water containing 1% v/v triethylamine, which was effective in separating tolperisone from its degradation products. researchgate.net

The enantioselective separation of tolperisone isomers can be achieved using chiral stationary phases. For example, a heptakis(6-azido-6-deoxy) perphenylcarbamated β-cyclodextrin based chiral stationary phase has been successfully used to separate the enantiomers of tolperisone under reversed-phase conditions. researchgate.net

Below is a table summarizing various HPLC and RP-HPLC methods used for tolperisone analysis:

Parameter Method 1 scispace.comMethod 2 nih.govMethod 3 derpharmachemica.comMethod 4 ijpbs.comMethod 5 ijpbs.com
Column C18 (250 x 4.6 mm, 5 µm)Phenomenex C-18Inertsil ODS C-18 (250 x 4.6mm, 5µm)Kromasil C18 (250 mm X 4.6 mm, 5 µm)Inertsil C18 (4.6 x 150mm, 5µm)
Mobile Phase Acetonitrile: 20 mM ammonium acetate buffer with 0.1% triethylamine (55:45 v/v), pH 4.0Phosphate buffer (pH 5.5): Methanol: Acetonitrile: Tri-ethylamine (40:40:20:1.5)Methanol: Acetonitrile (90:10 v/v)Acetonitrile: Water (90:10), pH 3.5 with Orthophosphoric acidMethanol: Phosphate buffer (pH 3.0) (70:30 v/v)
Flow Rate 1.0 ml/min1.0 ml/min1.0 ml/min1.0 ml/min0.8 ml/min
Detection (UV) 260 nm257 nm232 nm271 nm260 nm
Retention Time 2.50 min3.91 min2.48 min2.93 minNot Specified
Linearity Range 12.5 - 100 µg/ml3 - 21 µg/ml40-100 ppm2-10 µg/mL100-500 μg/ml

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantitation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification and quantification of metabolites in biological matrices. ijpras.comthermofisher.com This method is particularly valuable for studying the metabolic fate of drugs like this compound. tuwien.at

The process involves separating the metabolites from the biological sample using liquid chromatography, followed by their detection and fragmentation using tandem mass spectrometry. thermofisher.com The mass spectrometer measures the mass-to-charge ratio of the ions, providing information about the molecular weight of the metabolites. The fragmentation pattern (MS/MS spectrum) serves as a fingerprint for structural elucidation. thermofisher.com

A stereoselective LC-MS/MS method has been developed for the enantioselective determination of tolperisone and its related compound, eperisone, in rat plasma. researchgate.net This method utilized a Cellulose Tris (4-chloro-3-methylphenylcarbamate) chiral column for the separation of enantiomers. The analytes were detected using mass spectrometry, and the method was validated for linearity, precision, and accuracy. researchgate.net

Another LC-MS/MS method was developed for the simultaneous determination of tolperisone and etodolac (B1671708) in human plasma. nih.gov This method employed a Zorbax C8 column and electrospray ionization mass spectrometry in the multiple-reaction monitoring mode for detection and quantitation. nih.gov The method was successfully applied to a pharmacokinetic study in healthy human volunteers. nih.gov

The table below outlines the parameters of an LC-MS/MS method for the analysis of tolperisone:

Parameter LC-MS/MS Method for Tolperisone and Etodolac in Human Plasma nih.gov
Chromatography Zorbax C8 column (3.5 μm, 50 × 4.6 mm)
Mobile Phase 10.0 mM ammonium formate:acetonitrile (40:60, v/v), pH 3.8 (isocratic)
Internal Standard Chlorzoxazone
Injection Volume 5.0 μL
Analysis Time 2.5 min
Detection Electrospray ionization mass spectrometry (Multiple-Reaction Monitoring mode)
Linearity Range 0.5-200.0 ng/mL for tolperisone

High-Performance Thin-Layer Chromatography (HPTLC) for Purity and Degradation Studies

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that is valuable for the purity assessment and analysis of degradation products of pharmaceuticals. ijraps.in It offers simplicity, speed, and the ability to analyze multiple samples simultaneously. ijraps.in

For the analysis of tolperisone, HPTLC methods have been developed and validated. ijraps.in These methods typically use silica (B1680970) gel precoated aluminum plates as the stationary phase and a suitable solvent system as the mobile phase. ijraps.in Detection of the separated spots is often carried out using a UV detector at a specific wavelength. ijraps.in

Forced degradation studies are often performed in conjunction with HPTLC to assess the stability of a drug under various stress conditions, such as acid and alkali hydrolysis, oxidation, and thermal stress. ijraps.inijrdo.orgrjptonline.org The HPTLC method should be able to separate the parent drug from any degradation products formed. ijraps.in

One study developed an HPTLC method for the estimation of tolperisone hydrochloride in bulk and pharmaceutical dosage forms. ijraps.in The method used a mobile phase of chloroform:acetone:toluene (6:2:2, v/v/v) and detection at 265 nm. ijraps.in The method was validated and used in forced degradation studies, which showed that tolperisone hydrochloride degrades under acidic, alkaline, oxidative, and thermal stress conditions. ijraps.in Another HPTLC method was developed for the simultaneous estimation of tolperisone hydrochloride and diclofenac (B195802) sodium, employing a mobile phase of Methanol: Toluene: Ethyl Acetate (2.5:7:0.5 v/v/v) with detection at 275 nm. ijrdo.org

The following table summarizes key aspects of HPTLC methods for tolperisone:

Parameter HPTLC Method for Tolperisone HCl ijraps.inHPTLC Method for Tolperisone HCl and Diclofenac Sodium ijrdo.org
Stationary Phase Silica gel precoated aluminum plate 60F254TLC aluminum plates precoated with silica gel 60F254
Mobile Phase Chloroform:acetone:toluene (6:2:2, v/v/v)Methanol: Toluene: Ethyl Acetate (2.5:7:0.5 v/v/v)
Detection Wavelength 265 nm275 nm
Linearity Range 50-600 ng/bandNot Specified
Forced Degradation Acid, alkali, peroxide, and thermal stressAcidic, alkaline, oxidative, thermal, and sunlight degradation

Spectroscopic Methodologies for Structural and Interaction Studies

Spectroscopic techniques are crucial for determining the concentration of this compound, elucidating its structure, and studying its interactions with other molecules.

UV-Visible Spectrophotometry for Concentration Determination and Interaction Analysis

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique widely used for the quantitative analysis of drugs in bulk and pharmaceutical formulations. jchps.comjadd.insphinxsai.com The method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte. jchps.com

For tolperisone, UV-visible spectrophotometric methods have been developed for its estimation in bulk and tablet dosage forms. jchps.comsphinxsai.com These methods typically involve dissolving the drug in a suitable solvent, such as methanol or distilled water, and measuring the absorbance at its wavelength of maximum absorption (λmax). jchps.comijpbs.com The λmax for tolperisone hydrochloride is often reported to be around 260 nm. jchps.comsphinxsai.com

The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration, forms the basis for quantitative analysis. jchps.comijpbs.com Calibration curves are constructed by plotting absorbance versus concentration, and the concentration of an unknown sample can be determined from this curve. jchps.comsphinxsai.com These methods have been validated according to ICH guidelines for linearity, accuracy, and precision. jchps.comijpbs.com

UV-Visible spectrophotometry can also be used for the simultaneous estimation of tolperisone in combination with other drugs, such as diclofenac sodium, by employing methods like the simultaneous equation method or the absorbance ratio method. ijpbs.comrjptonline.orgrjptonline.org

The following table presents data from UV-Visible spectrophotometric methods for tolperisone:

Parameter Method 1 sphinxsai.comMethod 2 jchps.comMethod 3 (with Diclofenac) ijpbs.com
Solvent Purified waterDistilled waterMethanol
λmax 260 nm260 nm254 nm (for Tolperisone)
Linearity Range 3 – 18 µg/ml10-50 µg/ml4-12 μg/ml
Molar Absorptivity 1.33 X 10⁴ liter/mol/cmNot SpecifiedNot Specified
Detection Limit 0.032 µg/mlNot SpecifiedNot Specified
Quantitation Limit 0.096 µg/mlNot SpecifiedNot Specified

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Complexation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for the elucidation of molecular structures and for studying intermolecular interactions. eurolab-d.derptu.de It provides detailed information about the chemical environment of atomic nuclei within a molecule. eurolab-d.de

In the context of this compound, NMR spectroscopy can be used to confirm its chemical structure. benchchem.com Furthermore, NMR is instrumental in studying the formation of inclusion complexes, for instance, with cyclodextrins. d-nb.info Such complexation can alter the physicochemical properties of a drug. d-nb.info

A study investigated the inclusion behavior between β-cyclodextrin (β-CD) and tolperisone in a DMSO-d6 solvent using various NMR techniques, including 1H, 13C, COSY, HMQC, and ROESY spectroscopy. d-nb.info The results indicated the formation of a stable 1:1 stoichiometric complex where a fragment of the tolperisone molecule is inserted into the inner cavity of the β-CD molecule. d-nb.inforesearchgate.net The changes in the chemical shifts of the protons of both the host (β-CD) and the guest (tolperisone) upon complexation provide evidence for the inclusion. d-nb.info ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are particularly useful for determining the geometry of the inclusion complex by identifying through-space proximities between the protons of the host and guest molecules. d-nb.info

The following table summarizes the key findings of an NMR study on the complexation of tolperisone with β-cyclodextrin:

Technique Observation/Finding
1H and 13C NMR Changes in chemical shifts of both tolperisone and β-cyclodextrin protons and carbons upon complexation, confirming interaction. d-nb.info
COSY, HMQC Aided in the assignment of proton and carbon signals of the complex. d-nb.info
ROESY Provided evidence for the insertion of a fragment of the tolperisone molecule into the β-CD cavity and helped determine the geometry of the complex. d-nb.info
Stoichiometry A 1:1 stoichiometric complex was formed between tolperisone and β-cyclodextrin. d-nb.info

Calorimetric Methods for Thermodynamic Characterization of Binding Interactions

Calorimetric techniques directly measure the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event.

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of binding interactions. tainstruments.commalvernpanalytical.com It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment. frontiersin.orgnih.gov

The interaction between Tolperisone hydrochloride and human serum albumin (HSA) was characterized using ITC. researchgate.netacs.org The results from these experiments revealed that the binding is driven by both hydrophobic interactions and hydrogen bonding. researchgate.netacs.org A negative Gibbs free energy (ΔG) value obtained from the ITC data indicated that the binding process is spontaneous. researchgate.netacs.org This detailed thermodynamic information is crucial for understanding the driving forces behind the interaction and for guiding drug design and optimization efforts. frontiersin.org

Table 3: Thermodynamic Parameters of Tolperisone Hydrochloride Binding to Human Serum Albumin (HSA) from ITC

Thermodynamic ParameterIndication
Gibbs Free Energy (ΔG)Negative (Spontaneous reaction)
Driving ForcesHydrophobic interactions and hydrogen bonding

Differential Scanning Calorimetry (DSC) is a technique used to measure the thermal stability of proteins by monitoring their heat capacity as a function of temperature. nih.govatascientific.com.au The temperature at which a protein unfolds, known as the melting temperature (Tm), is a key indicator of its stability. nih.gov DSC can be used to assess how the binding of a ligand affects the thermal stability of a protein. nih.gov

In the study of Tolperisone's interaction with human serum albumin (HSA), DSC was employed to evaluate the thermal stability of HSA in the presence of the drug. researchgate.netacs.org The results demonstrated that the binding of Tolperisone significantly increased the thermal stability of HSA. researchgate.netacs.org This stabilizing effect suggests that the binding event induces a more compact and stable conformation of the protein.

Table 4: Effect of Tolperisone Hydrochloride on the Thermal Stability of Human Serum Albumin (HSA)

ParameterObservation upon BindingTechnique
Thermal Stability (Tm)Significantly increasedDSC

In Vitro Experimental Models for Mechanistic Studies

To investigate the functional consequences of this compound's interactions with its molecular targets, particularly ion channels, specialized in vitro expression systems are utilized.

The oocytes of the African clawed frog, Xenopus laevis, are a widely used and robust heterologous expression system for the functional characterization of ion channels. nih.govmdpi.comwustl.edu Their large size facilitates the injection of cRNA encoding a specific ion channel, and they efficiently translate this cRNA, leading to a high density of the channel in the oocyte's plasma membrane. nih.govwiley-vch.de This allows for detailed electrophysiological recordings of the channel's activity using techniques like the two-electrode voltage clamp and patch-clamp. nih.govwiley-vch.de

This system is particularly advantageous for studying the effects of compounds like this compound on specific ion channels. By expressing a particular channel in the oocytes, researchers can isolate its activity from that of other channels and precisely measure how the compound modulates its function. nih.gov This approach allows for the determination of whether the compound acts as a blocker, an activator, or modulates the gating properties of the channel. The ability to control the ionic composition on both sides of the membrane in some configurations, like the cut-open oocyte voltage-clamp, further enhances the utility of this system for detailed mechanistic studies of ion channel pharmacology. wiley-vch.de

Rat Brain Synaptosomal Preparations for Neurotransmitter Release Studies

Synaptosomes, which are isolated nerve terminals, serve as a valuable in vitro model for studying the direct effects of pharmacological agents on neurotransmitter release. nih.gov Research utilizing rat brain synaptosomal preparations has been instrumental in understanding the mechanism of this compound.

Studies have shown that tolperisone inhibits the release of the excitatory neurotransmitter glutamate (B1630785) from rat brain synaptosomes. researchgate.netnih.gov This inhibition is concentration-dependent. nih.gov The release of neurotransmitters in these experiments is often induced by depolarizing agents like 4-aminopyridine (B3432731) (a potassium channel blocker) or high concentrations of potassium. nih.govmdpi.com

The inhibitory action of tolperisone on 4-aminopyridine-induced glutamate release suggests a primary mechanism involving the blockade of voltage-gated sodium channels. nih.govresearchgate.netnih.gov This is supported by findings that known sodium channel blockers also inhibit this form of glutamate release, whereas the effect is less pronounced with calcium channel blockers at lower concentrations. nih.govresearchgate.net However, at higher concentrations, tolperisone's inhibition of calcium channels may also contribute to the reduction in neurotransmitter release. nih.govresearchgate.netnih.gov When depolarization is induced by a high concentration of potassium, which is largely independent of sodium channels, tolperisone still demonstrates an ability to decrease glutamate release, albeit to a lesser extent, pointing towards an additional effect on calcium channels. nih.gov

StimulusTolperisone ConcentrationObserved Effect on Glutamate ReleasePrimary Inferred Mechanism
4-aminopyridine40 µM, 100 µM, 400 µMConcentration-dependent inhibition nih.govBlockade of voltage-gated sodium channels nih.govresearchgate.netnih.gov
High PotassiumHigh ConcentrationDecreased release nih.govInhibition of voltage-gated calcium channels nih.gov

Isolated Nerve Preparations (e.g., Ranvier Nodes, Rat Sciatic Nerve) for Conduction Studies

Investigations using isolated nerve preparations are critical for assessing the direct effects of a compound on nerve conduction and action potential propagation. The nodes of Ranvier, gaps in the myelin sheath rich in ion channels, are particularly important for the rapid, saltatory conduction of nerve impulses. jackwestin.comkenhub.combritannica.com

Studies on isolated rat sciatic and sural nerves have demonstrated that tolperisone can inhibit the propagation of compound action potentials (CAPs) in both myelinated A-fibers and unmyelinated C-fibers. openmedicinalchemistryjournal.comsemanticscholar.org This effect is attributed to its membrane-stabilizing properties and its ability to block voltage-gated sodium channels, which reduces the amplitude and frequency of action potentials. europa.eu

Research on single intact Ranvier nodes from the toad Xenopus provided detailed insights into tolperisone's ion channel modulation. In these experiments, tolperisone was found to:

Decrease sodium permeability by approximately 50% in a manner that was not heavily dependent on the membrane potential. researchgate.net

Shift the sodium inactivation curve negatively by about 3 mV. researchgate.net

Decrease potassium permeability at strong depolarizing potentials but increase it during weak depolarizations. researchgate.net

These findings indicate that tolperisone's action is distinct from that of local anesthetics like lidocaine (B1675312), particularly in its complex modulation of potassium channels in the threshold region for firing an action potential. researchgate.netnih.govresearchgate.net This combined effect on both sodium and potassium permeability is believed to be central to its ability to reduce neuronal excitability. researchgate.net

Cell Culture Models for Molecular and Cellular Effects

While specific studies focusing exclusively on this compound in cell culture models are not extensively detailed in the provided search results, the broader research on tolperisone provides a basis for its likely effects. Cell culture models, including primary neuronal cultures and neuronal cell lines, are essential for dissecting the molecular mechanisms of a drug.

For tolperisone, research points to its action on voltage-gated ion channels. caymanchem.compatsnap.com Studies using dorsal root ganglion (DRG) neurons have shown that tolperisone inhibits voltage-gated sodium channels. caymanchem.comcaymanchem.com Further investigations using Xenopus oocytes to express specific sodium channel subtypes (Nav1.6, Nav1.7, and Nav1.8) have confirmed tolperisone's inhibitory effects. nih.govopenmedicinalchemistryjournal.com These channels are crucial for neuronal excitability and are implicated in pain pathways. openmedicinalchemistryjournal.com The ability to study these channels in isolation in a cell model system allows for a precise characterization of the drug's interaction and specificity. Such models would be instrumental in differentiating the molecular effects of the (S)-enantiomer from the racemic mixture or the (R)-enantiomer.

Preclinical In Vivo Pharmacological Models

Preclinical in vivo models are indispensable for evaluating the therapeutic potential and physiological effects of a compound in a whole-organism context.

Rodent Models of Neuropathic Pain (e.g., Partial Sciatic Nerve Ligation)

Rodent models of neuropathic pain are designed to mimic the chronic pain state that arises from nerve injury in humans. The partial sciatic nerve ligation (pSNL) model in rats is a widely used method to induce neuropathic pain symptoms like allodynia (pain from a non-painful stimulus). nih.govmdpi.comnih.gov

Studies have demonstrated that tolperisone is effective in alleviating mechanical allodynia in the pSNL rat model. nih.govnih.govresearchgate.net This antiallodynic effect is often observed after chronic administration, although some studies show acute effects, particularly when combined with other agents. nih.govresearchgate.netresearchgate.net The therapeutic action in these models is linked to its ability to modulate the central nervous system's response to nerve injury. nih.gov

A key finding from these studies is that nerve injury leads to an increase in the concentration of the excitatory neurotransmitter glutamate in the cerebrospinal fluid (CSF), reflecting a state of central sensitization. nih.govnih.gov Treatment with tolperisone has been shown to restore these elevated glutamate levels back towards baseline, an effect that correlates with the reduction in pain behavior. nih.govnih.gov This suggests that tolperisone's efficacy in neuropathic pain models stems from its ability to dampen excessive glutamatergic neurotransmission, likely through its previously discussed mechanisms of blocking sodium and calcium channels. nih.govnih.govsemmelweis.hu

Neuropathic Pain ModelKey Pathological FeatureEffect of Tolperisone
Partial Sciatic Nerve Ligation (pSNL)Mechanical Allodynia nih.govnih.govAlleviates allodynia nih.govnih.gov
Partial Sciatic Nerve Ligation (pSNL)Elevated CSF Glutamate Levels nih.govnih.govRestores elevated glutamate levels nih.govnih.gov
Spared Nerve Injury Model (SNIM)Thermal Hyperalgesia & Cold Allodynia openmedicinalchemistryjournal.comReduces hyperalgesia and allodynia openmedicinalchemistryjournal.com

Animal Models of Spasticity and Hypertonia (e.g., Decerebrate Rigidity, Strychnine-Induced Hyperreflexia)

Animal models of spasticity and hypertonia are used to assess the muscle relaxant properties of compounds. Decerebrate rigidity, induced by transecting the brainstem, results in a state of severe muscle stiffness and is a classic model for spasticity. openmedicinalchemistryjournal.comnih.gov

Tolperisone has been shown to effectively reduce muscle tone in decerebrate rigidity models in both cats and rats. openmedicinalchemistryjournal.comnih.govnih.gov This effect demonstrates its ability to act on the central nervous system to decrease excessive muscle tone. nih.govvinmec.com The mechanism is believed to involve the inhibition of descending facilitatory pathways from the brainstem to the spinal cord. openmedicinalchemistryjournal.comnih.gov

Another model involves inducing hyperreflexia with strychnine, a glycine (B1666218) receptor antagonist that blocks inhibitory interneurons (Renshaw cells) in the spinal cord. nih.gov Tolperisone has been shown to counteract strychnine-induced hyperreflexia, highlighting its ability to inhibit spinal reflex pathways. nih.gov

Assessment of Spinal Reflex Activities in Spinalized Animals

To specifically investigate the effects of a drug on spinal cord circuitry without influence from the brain, researchers use spinalized animals (where the spinal cord is surgically isolated from the brain). In these preparations, electrical stimulation of a dorsal root (sensory input) evokes reflex responses in the corresponding ventral root (motor output). nih.gov

Studies in spinalized cats and rats have revealed that tolperisone dose-dependently inhibits both monosynaptic and polysynaptic reflexes. nih.govcaymanchem.comcaymanchem.com This indicates a direct action on the spinal cord. amazonaws.com The compound's effect is considered unique because it is a potent inhibitor of monosynaptic reflexes while only partially inhibiting polysynaptic reflexes, a profile different from other muscle relaxants like baclofen (B1667701). openmedicinalchemistryjournal.comnih.gov This action is attributed to a presynaptic inhibition of neurotransmitter release from primary afferent nerve endings, a consequence of its blockade of voltage-gated sodium and calcium channels. europa.euresearchgate.netamazonaws.com By stabilizing the membranes of sensory nerves and reducing transmitter release at the synapse, tolperisone effectively dampens the afferent input that drives spinal reflexes. europa.euvinmec.comresearchgate.net

Q & A

Basic Research Question: What are the molecular mechanisms underlying (S)-Tolperisone’s muscle relaxant effects?

Methodological Answer:
To investigate this, employ in vitro assays (e.g., voltage-clamp electrophysiology) to assess this compound’s inhibition of voltage-gated sodium and calcium channels in motor neurons . Pair this with receptor-binding studies using radiolabeled ligands to quantify affinity for L-type calcium channels and spinal reflex pathways . Validate findings via comparative analysis with racemic tolperisone to isolate stereospecific activity .

Key Data Considerations:

  • IC50 values for ion channel blockade.
  • Dose-response curves in isolated tissue preparations (e.g., rodent diaphragm).

Basic Research Question: How does this compound’s pharmacokinetic profile influence its therapeutic window?

Methodological Answer:
Conduct in vivo pharmacokinetic studies using LC-MS/MS to measure plasma and tissue concentrations of this compound in animal models . Compare metabolic pathways (e.g., cytochrome P450 isoforms) with its (R)-enantiomer to identify stereoselective clearance mechanisms . Use compartmental modeling to correlate bioavailability with efficacy/safety endpoints (e.g., ED50 vs. LD50) .

Key Data Considerations:

  • AUC (Area Under Curve) and half-life differences between enantiomers.
  • Metabolite identification via fragmentation patterns in mass spectrometry.

Advanced Research Question: How can contradictions in preclinical efficacy data across species be resolved?

Methodological Answer:
Perform a systematic review of interspecies variations in this compound’s receptor expression (e.g., α2δ subunits of calcium channels) . Design cross-species experiments with standardized protocols (e.g., identical dosing regimens and behavioral assays) to isolate pharmacokinetic vs. pharmacodynamic discrepancies . Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity and adjust for covariates like body mass or metabolic rate .

Key Data Considerations:

  • Forest plots showing effect sizes across species.
  • Subgroup analyses based on genetic polymorphisms in target receptors.

Advanced Research Question: What methodological frameworks optimize chiral resolution in this compound synthesis?

Methodological Answer:
Utilize enantioselective chromatographic techniques (e.g., chiral HPLC with cellulose-based columns) to separate (S)- and (R)-Tolperisone . Validate purity via circular dichroism (CD) spectroscopy and X-ray crystallography . For scalable synthesis, explore asymmetric catalysis (e.g., Sharpless epoxidation) and quantify enantiomeric excess (ee) using NMR chiral shift reagents .

Key Data Considerations:

  • Retention time differences in chiral columns.
  • ee values (>99% for pharmacological-grade this compound).

Advanced Research Question: How do genetic polymorphisms in CYP2D6 affect this compound’s metabolic stability?

Methodological Answer:
Use genotyped human liver microsomes (HLMs) to assess CYP2D6-dependent metabolism of this compound . Pair with in silico docking simulations (e.g., AutoDock Vina) to predict binding affinities between this compound and CYP2D6 variants . Validate findings in clinical cohorts via pharmacogenomic association studies linking CYP2D6 alleles to plasma concentrations .

Key Data Considerations:

  • Kinetic parameters (Km, Vmax) for CYP2D6 isoforms.
  • Population-level allele frequencies and phenotype correlations.

Basic Research Question: What experimental models best replicate this compound’s clinical effects in neuropathic pain?

Methodological Answer:
Employ neuropathic pain models (e.g., chronic constriction injury in rodents) to evaluate this compound’s efficacy in mechanical allodynia . Compare outcomes with gabapentinoids (e.g., pregabalin) to benchmark potency. Use microdialysis to measure spinal GABA levels post-administration, linking mechanism to analgesia .

Key Data Considerations:

  • Paw withdrawal thresholds (von Frey filaments).
  • GABA concentration changes in cerebrospinal fluid.

Advanced Research Question: How can conflicting data on this compound’s CNS penetration be reconciled?

Methodological Answer:
Design a multimodal imaging study combining PET scans with radiolabeled this compound and blood-brain barrier (BBB) permeability assays (e.g., P-glycoprotein inhibition assays) . Correlate CNS exposure with behavioral outcomes in models of spasticity. Apply physiologically based pharmacokinetic (PBPK) modeling to predict brain-to-plasma ratios .

Key Data Considerations:

  • PET imaging signal intensity in brain regions.
  • P-gp efflux transporter inhibition constants (Ki).

Basic Research Question: What are the ethical considerations in designing clinical trials for this compound?

Methodological Answer:
Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when drafting trial protocols . Conduct power analyses to justify sample sizes and minimize unnecessary exposure. Include independent data monitoring boards (DMBs) to assess adverse events (e.g., hepatotoxicity) in phase I trials .

Key Data Considerations:

  • Incidence rates of adverse events in preclinical toxicology reports.
  • Informed consent documentation for genetic testing (e.g., CYP2D6 screening).

Advanced Research Question: How can computational modeling predict this compound’s off-target effects?

Methodological Answer:
Use molecular dynamics simulations (e.g., GROMACS) to map this compound’s interactions with non-target proteins (e.g., cardiac hERG channels) . Validate predictions via high-throughput screening (HTS) against kinase panels. Apply machine learning (e.g., random forest classifiers) to prioritize in vitro testing of high-risk off-targets .

Key Data Considerations:

  • Binding free energies (ΔG) for off-target interactions.
  • HTS hit rates and dose-response validation.

Advanced Research Question: What methodological strategies address publication bias in this compound research?

Methodological Answer:
Perform a meta-analysis using PRISMA guidelines to identify unpublished negative datasets . Register all preclinical trials in platforms like Open Science Framework (OSF) to mitigate selective reporting . Apply trim-and-fill analysis to estimate effect size adjustments for missing studies .

Key Data Considerations:

  • Funnel plot asymmetry metrics.
  • Adjusted effect sizes post-trim-and-fill.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.